Glycovir
Overview
Description
Glycovir, also known as SC-49483, is a synthetic compound with the chemical formula C26H45NO8. It is primarily recognized for its role as an alpha-glucosidase-1 inhibitor and has been investigated as a potential anti-HIV agent. This compound targets viral glycoprotein processing in the host cell endoplasmic reticulum, making it a candidate for antiviral therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycovir involves multiple steps, including the acylation of glycyrrhizinic acid with nicotinic acid. The resulting preparation is a multi-component mixture containing mono-, di-, tri-, and tetranicotinates . The exact synthetic route and reaction conditions are proprietary and detailed in specific research publications.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically supplied as a powder with a purity of ≥ 98% by high-performance liquid chromatography (HPLC). It is stored at -20°C for long-term stability .
Chemical Reactions Analysis
Types of Reactions: Glycovir undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized this compound derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
Glycovir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosidase inhibition and carbohydrate chemistry.
Biology: Investigated for its role in inhibiting glycoprotein processing in viral infections.
Medicine: Explored as a potential therapeutic agent for HIV and other viral infections due to its antiviral properties.
Industry: Utilized in the development of antiviral drugs and as a research tool in pharmaceutical studies
Mechanism of Action
Glycovir exerts its effects by inhibiting alpha-glucosidase-1, an enzyme involved in the processing of glycoproteins in the endoplasmic reticulum. This inhibition disrupts the maturation and transport of viral glycoproteins, thereby preventing viral replication. The molecular targets include the glycosidase enzymes, and the pathways involved are related to glycoprotein biosynthesis and quality control mechanisms .
Comparison with Similar Compounds
1-Deoxynojirimycin: Another alpha-glucosidase inhibitor with similar antiviral properties.
N-Butyl-1-deoxynojirimycin: A derivative with enhanced potency against glycosidase enzymes.
Validamycin A: A glycosidase inhibitor used in agricultural applications.
Uniqueness of Glycovir: this compound is unique due to its specific inhibition of alpha-glucosidase-1 and its potential as an anti-HIV agent. Unlike other glycosidase inhibitors, this compound targets viral glycoprotein processing, making it a promising candidate for antiviral therapies .
Biological Activity
Glycovir, also known as SC-49483, is an anti-HIV prodrug that has demonstrated significant biological activity, particularly as an alpha-glucosidase inhibitor and an antiviral agent. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against viral infections, and relevant case studies.
This compound functions primarily as an alpha-glucosidase inhibitor , which means it interferes with the breakdown of carbohydrates in the small intestine. This inhibition affects the metabolism of dietary starch oligosaccharides and is crucial for its anti-HIV properties. Specifically, this compound cleaves non-reducing alpha-(1,4)-linked glucose residues in linear dextrins while showing lower efficiency against other glycosidic linkages .
Efficacy Against HIV
This compound has been studied for its antiviral effects against HIV. Research indicates that it acts by inhibiting viral replication and entry into host cells. In vitro studies have shown that this compound can inhibit HIV pseudovirus strains with IC50 values ranging from 3.9 to 27.5 µM . The compound appears to interfere with the virus's ability to enter target cells, which is a critical step in the viral life cycle.
Activity Against SARS-CoV-2
In addition to its effects on HIV, this compound has also been evaluated for its antiviral activity against SARS-CoV-2. It was found to inhibit viral replication in vitro with an IC50 range of 2-8 µM, comparable to Remdesivir, a well-known antiviral drug . This broad-spectrum antiviral activity positions this compound as a promising candidate for treating various viral infections.
Case Studies and Clinical Data
- HIV Replication Studies : In studies involving peripheral blood mononuclear cells (PBMCs), this compound was shown to induce the production of β-chemokines that bind to the CCR5 receptor, thereby preventing HIV from entering these immune cells . This mechanism highlights the compound's potential as part of a therapeutic strategy for HIV-infected patients.
- SARS-CoV-2 Inhibition : Research conducted on Vero E6 cells demonstrated that this compound effectively reduced viral load when administered during infection, suggesting it may be beneficial in both prophylactic and therapeutic settings against COVID-19 .
Data Tables
The following table summarizes key findings related to this compound's biological activity:
Activity | Target Virus | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Inhibition of replication | HIV | 3.9 - 27.5 | Interferes with virus entry into host cells |
Inhibition of replication | SARS-CoV-2 | 2 - 8 | Inhibits viral replication in vitro |
Alpha-glucosidase inhibition | Dietary carbohydrates | N/A | Cleaves non-reducing alpha-(1,4)-linked glucose residues |
Properties
CAS No. |
131262-82-3 |
---|---|
Molecular Formula |
C26H45NO8 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate |
InChI |
InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3/t19-,20+,25-,26-/m1/s1 |
InChI Key |
MKGDNVHZSCXBKR-KYVQNOJUSA-N |
SMILES |
CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Isomeric SMILES |
CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Canonical SMILES |
CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Appearance |
Solid powder |
Key on ui other cas no. |
131262-82-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Glycovir; SC 49483; SC-49483; SC49483; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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